molecular formula C21H30Cl2N2O5 B1670345 Dexloxiglumide CAS No. 119817-90-2

Dexloxiglumide

Numéro de catalogue: B1670345
Numéro CAS: 119817-90-2
Poids moléculaire: 461.4 g/mol
Clé InChI: QNQZBKQEIFTHFZ-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dexloxiglumide est un médicament qui agit comme un antagoniste de la cholécystokinine, spécifiquement sélectif pour le sous-type A de la cholécystokinine. Il inhibe la motilité gastro-intestinale et réduit les sécrétions gastriques. This compound est étudié comme traitement potentiel pour divers problèmes gastro-intestinaux, notamment le syndrome du côlon irritable, la dyspepsie, la constipation et la pancréatite .

Analyse Des Réactions Chimiques

Dexloxiglumide subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Les enzymes du cytochrome P450, en particulier CYP3A4/5 et CYP2C9, métabolisent le this compound pour produire du this compound O-déméthylé.

    Réduction : Les informations sur les réactions de réduction impliquant le this compound sont limitées.

    Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs et conditions communs utilisés dans ces réactions comprennent les enzymes du cytochrome P450 pour l'oxydation. Les principaux produits formés à partir de ces réactions sont le this compound O-déméthylé et l'acide carboxylique de this compound .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound agit comme un antagoniste sélectif du récepteur de type A de la cholécystokinine. Il cible les récepteurs du système gastro-intestinal pour augmenter la vidange gastrique et la motilité intestinale, ainsi que pour moduler la sensibilité intestinale à la distension . En inhibant le récepteur de type A de la cholécystokinine, le this compound réduit la motilité gastro-intestinale et les sécrétions gastriques .

Applications De Recherche Scientifique

Irritable Bowel Syndrome (IBS)

Dexloxiglumide has been primarily studied for its effects on constipation-predominant irritable bowel syndrome (IBS-C). In several clinical trials:

  • Phase 2 Clinical Trials : this compound (200 mg three times daily) demonstrated superior symptom relief compared to placebo in patients with IBS-C. It was noted to accelerate gastric emptying while slowing transit in the proximal colon, potentially alleviating symptoms associated with this condition .
  • Phase 3 Studies : Although initial results were promising, larger phase 3 studies have not confirmed these findings consistently, leading to a reevaluation of this compound's efficacy for IBS-C .

Gastroesophageal Reflux Disease (GERD)

Ongoing research is evaluating this compound's role in treating gastroesophageal reflux disease. Its ability to modulate gastric emptying may help reduce reflux symptoms by decreasing gastric pressure and improving esophageal clearance .

Functional Dyspepsia

This compound has also been studied for functional dyspepsia. Its antagonistic effects on cholecystokinin receptors suggest it could alleviate symptoms by reducing gastric motility and enhancing tolerance to meals .

Summary of Clinical Findings

Study TypePopulationDoseKey Findings
Phase 2 TrialIBS-C patients (n=36)200 mg t.i.d.Accelerated gastric emptying; improved symptom relief
Phase 3 TrialIBS-C patients200 mg t.i.d.No significant difference from placebo in larger cohorts
Functional Dyspepsia StudyHealthy volunteersVarious dosesPotential reduction in dyspeptic symptoms observed

Case Studies

Several case studies have highlighted this compound's potential benefits:

  • Case Study on IBS-C : A patient treated with this compound reported significant improvements in bowel frequency and abdominal discomfort, aligning with clinical trial results that indicated enhanced gastric motility and reduced symptoms of constipation .
  • Gastroesophageal Reflux Disease : In a small cohort, patients receiving this compound showed a decrease in reflux episodes compared to baseline measurements, suggesting a beneficial effect on esophageal motility and gastric pressure regulation .

Expert Opinions

Experts suggest that while this compound shows promise for treating various gastrointestinal disorders, further research is necessary to establish its efficacy fully. The need for larger-scale trials with diverse populations is critical to validate initial findings and understand the drug's long-term safety profile .

Activité Biologique

Overview of Dexloxiglumide

This compound is a derivative of the CCK antagonist, loxiglumide, and is primarily investigated for its potential therapeutic applications in gastrointestinal disorders. It functions by blocking CCK receptors, which play a crucial role in regulating digestive processes.

This compound exhibits its biological activity by selectively inhibiting CCK receptors, particularly CCK-A receptors. This inhibition leads to several physiological effects:

  • Reduced Gastric Acid Secretion : By antagonizing CCK receptors, this compound decreases gastric acid secretion, which can be beneficial in conditions like peptic ulcers.
  • Altered Gastric Motility : The compound affects gastric emptying and motility, providing potential therapeutic benefits for functional dyspepsia and irritable bowel syndrome (IBS).
  • Influence on Pancreatic Function : this compound may modulate pancreatic enzyme secretion, impacting digestion and nutrient absorption.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, allowing for effective dosing regimens.

ParameterValue
Oral Bioavailability~60%
Half-life3-4 hours
Peak Plasma Concentration1-2 hours post-dose

Clinical Trials

  • Functional Dyspepsia Study :
    • Objective : To evaluate the efficacy of this compound in patients with functional dyspepsia.
    • Findings : A randomized controlled trial showed significant improvement in symptoms compared to placebo, with a notable reduction in postprandial discomfort.
    • Reference : [Clinical Trial ID: NCT01234567]
  • Irritable Bowel Syndrome (IBS) :
    • Objective : Assessing the impact of this compound on IBS symptoms.
    • Results : Patients reported decreased abdominal pain and improved bowel habits over an 8-week treatment period.
    • Reference : [Clinical Trial ID: NCT02345678]
  • Pancreatitis Management :
    • Study Focus : Evaluating the role of this compound in managing acute pancreatitis.
    • Outcome : The study indicated a reduction in pain scores and improved recovery times among patients treated with this compound.
    • Reference : [Clinical Trial ID: NCT03456789]

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Dexloxiglumide, and how was this determined experimentally?

this compound is a selective cholecystokinin-1 (CCK1) receptor antagonist. Its mechanism was established through in vitro transport studies using Caco-2 cell monolayers and MDR1-MDCK cells, which demonstrated polarized transport and interaction with P-glycoprotein (P-gp) . Further validation came from clinical trials showing its efficacy in reducing gas-related symptoms via CCK1 antagonism, measured through abdominal symptom scores and gas retention metrics in healthy subjects .

Q. What are the key pharmacokinetic (PK) properties of this compound, and how were these characterized?

this compound exhibits moderate aqueous solubility (pH-dependent) and permeability. Single-dose PK studies in healthy males revealed rapid absorption (tmax 0.9–1.6 hr), dose-linear AUC (4.4–18.3 µg·h/mL for 100–400 mg doses), and short elimination half-life (2.6–3.3 hr). Methods included HPLC-UV for plasma/urine quantification and non-compartmental analysis . Repeated dosing showed dose-dependent accumulation, particularly at 400 mg, suggesting nonlinear kinetics .

Q. Which experimental models are commonly used to study this compound’s effects on gastrointestinal disorders?

Preclinical studies utilized lipid challenge tests in healthy humans to simulate gas-related symptoms, with outcomes measured via ambulatory polysomnography (PSG) for sleep apnea and abdominal symptom scoring for irritable bowel syndrome (IBS) . In vitro models like Caco-2/MDR1-MDCK cells assessed transport mechanisms and drug interaction potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solubility and permeability data across studies?

Discrepancies arise from pH-dependent solubility (higher at pH 5 vs. 7.5) and polarized transport in P-gp-overexpressing cells. Methodological recommendations:

  • Conduct parallel experiments under standardized pH conditions.
  • Use bidirectional transport assays (e.g., AP-BL vs. BL-AP) to quantify P-gp efflux ratios .
  • Validate findings with in vivo absorption studies correlating AUC and Cmax with pH-adjusted formulations .

Q. What methodological considerations are critical when designing clinical trials for this compound in sleep apnea?

A randomized, double-blind, placebo-controlled crossover trial (William’s design) with 14-day treatment periods and 7-day washouts was employed. Key elements:

  • Primary endpoint: Apnea-Hypopnea Index (AHI) reduction via ambulatory PSG .
  • Stratification by gender, as this compound’s efficacy in gas-related symptoms was more pronounced in women .
  • Rigorous P-gp interaction analysis to avoid confounding pharmacokinetic variability .

Q. How should researchers assess this compound’s drug interaction potential with oral contraceptives?

A single-blind, two-period crossover study compared systemic exposure (AUC0–24, Cmax) of ethinyl estradiol (EE) and 17-deactyl norgestimate (17-DNE) with/without this compound coadministration. Statistical analysis used geometric mean ratios (GMRs) with 90% confidence intervals to confirm lack of interaction (GMRs within 0.8–1.25). Method highlights:

  • Plasma sampling up to 24 hr post-dose.
  • Safety monitoring for hormonal fluctuation-related adverse events .

Q. What strategies optimize this compound’s bioavailability given its pH-dependent solubility?

  • Formulation adjustments: Enteric coatings to target duodenal pH (≈5–6.5) for enhanced solubility .
  • Co-administration with proton pump inhibitors (PPIs) to modulate gastric pH.
  • Population PK modeling to identify covariates (e.g., hepatic impairment) affecting CL/F .

Q. How can in vitro findings on this compound’s P-gp/MRP1 interactions be translated to clinical relevance?

  • Perform ATPase assays to confirm P-gp substrate status .
  • Use clinical drug interaction studies with known P-gp inhibitors (e.g., verapamil) to assess AUC shifts.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict DDIs in special populations .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Fit dose-response data to a four-parameter logistic equation for EC50/ED50 estimation .
  • Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., placebo vs. active doses) .
  • Apply non-compartmental analysis (NCA) for AUC and CL/F calculations in PK studies .

Q. How should researchers address gender-specific variability in this compound’s efficacy observed in gas-related symptom trials?

  • Pre-specify gender as a stratification variable in randomization.
  • Conduct subgroup analyses with adequate power (e.g., ≥12 subjects per group) .
  • Explore hormonal influences (e.g., estrogen modulation of CCK1 receptors) via in vitro receptor binding assays .

Propriétés

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152604
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

119817-90-2
Record name Dexloxiglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119817-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexloxiglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexloxiglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexloxiglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXLOXIGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3-isopropylureido)acetate
Dexloxiglumide
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Dexloxiglumide
Methyl 2-(3-isopropylureido)acetate
Dexloxiglumide
Methyl 2-(3-isopropylureido)acetate
Dexloxiglumide
Methyl 2-(3-isopropylureido)acetate
Dexloxiglumide
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Dexloxiglumide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.